2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 941882-77-5
VCID: VC6804353
InChI: InChI=1S/C17H13ClN2O/c18-15-9-5-4-8-14(15)12-20-17(21)11-10-16(19-20)13-6-2-1-3-7-13/h1-11H,12H2
SMILES: C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl
Molecular Formula: C17H13ClN2O
Molecular Weight: 296.75

2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one

CAS No.: 941882-77-5

Cat. No.: VC6804353

Molecular Formula: C17H13ClN2O

Molecular Weight: 296.75

* For research use only. Not for human or veterinary use.

2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one - 941882-77-5

Specification

CAS No. 941882-77-5
Molecular Formula C17H13ClN2O
Molecular Weight 296.75
IUPAC Name 2-[(2-chlorophenyl)methyl]-6-phenylpyridazin-3-one
Standard InChI InChI=1S/C17H13ClN2O/c18-15-9-5-4-8-14(15)12-20-17(21)11-10-16(19-20)13-6-2-1-3-7-13/h1-11H,12H2
Standard InChI Key AACLMKOEALTNTP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecular formula of 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one is C₁₇H₁₃ClN₂O, featuring a pyridazine ring (a six-membered heterocycle with two adjacent nitrogen atoms) substituted at positions 2 and 6. The 2-chlorobenzyl group introduces a chlorine atom at the ortho position of the benzyl moiety, while the phenyl group at position 6 contributes to the compound’s hydrophobicity. This substitution pattern distinguishes it from analogs like 4-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one, where the chlorine occupies the para position .

Spectral Characteristics

While direct spectral data for 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one are unavailable, related pyridazinones exhibit identifiable IR and NMR signatures:

  • IR Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-Cl (550–800 cm⁻¹) are typical .

  • ¹H NMR: Aromatic protons from the phenyl and chlorobenzyl groups appear as multiplet signals between δ 7.2–8.3 ppm, while the methylene group (CH₂) bridging the pyridazine and chlorobenzyl moieties resonates near δ 4.5–5.0 ppm .

Synthesis and Modification Strategies

Core Synthetic Pathways

The synthesis of 2-(2-chlorobenzyl)-6-phenylpyridazin-3(2H)-one likely follows a multi-step route analogous to reported pyridazinone derivatives :

  • Formation of Pyridazin-3(2H)-one: Reacting 4-oxo-4-phenylbutanoic acid with hydrazine hydrate yields the pyridazinone core.

  • Alkylation at Position 2: Treating the core with 2-chlorobenzyl chloride in the presence of a base (e.g., sodium methoxide) introduces the chlorobenzyl group.

  • Phenyl Group Incorporation: A Suzuki-Miyaura coupling or nucleophilic aromatic substitution installs the phenyl group at position 6.

Yields for analogous reactions range from 71% to 92%, depending on reaction conditions .

Derivative Synthesis

Modifications to enhance bioavailability or activity include:

  • Esterification: Introducing ethyl bromoacetate forms ester derivatives, which hydrolyze to carboxylic acids for improved solubility .

  • Piperazine Linkages: Coupling with piperazine derivatives via bromoacetyl intermediates expands structural diversity, as seen in related thieno[2,3-b]pyridines .

Biological Activity and Mechanism of Action

Antimicrobial Properties

Pyridazinone derivatives exhibit broad-spectrum activity against bacterial and fungal pathogens. For example:

  • Antibacterial Efficacy: Analogs like 2-(4-chlorobenzyl)-6-phenylpyridazin-3(2H)-one show MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: Modifications with electron-withdrawing groups (e.g., Cl) enhance inhibition of Candida albicans (MIC: 2–4 µg/mL) .

Enzyme Inhibition

Molecular docking studies suggest pyridazinones bind to microbial enzyme active sites:

  • Dihydrofolate Reductase (DHFR): The chlorobenzyl group occupies a hydrophobic pocket, while the pyridazinone core hydrogen-bonds with catalytic residues .

  • β-Lactamases: Structural analogs inhibit enzyme activity by mimicking β-lactam substrates, with IC₅₀ values < 10 µM .

Comparative Analysis with Structural Analogs

CompoundSubstitution PatternKey Biological Activity
2-(4-Chlorobenzyl)-6-phenylpyridazin-3(2H)-onePara-chlorobenzylAntitubercular (MIC: 1.5 µg/mL)
2-(3,4,5-Trimethoxyphenyl)-6-phenylpyridazin-3(2H)-oneTrimethoxy phenylAnticancer (IC₅₀: 8.2 µM)
2-(2-Nitrobenzyl)-6-phenylpyridazin-3(2H)-oneOrtho-nitrobenzylAntifungal (MIC: 3 µg/mL)

Key Insight: Ortho-substituted derivatives (e.g., 2-chlorobenzyl) exhibit superior antimicrobial activity compared to para-substituted analogs, likely due to enhanced steric interactions with target enzymes .

Pharmacokinetic and Toxicity Profiles

ADME Properties

  • Absorption: LogP values ~3.2 indicate moderate lipophilicity, favoring intestinal absorption.

  • Metabolism: Hepatic cytochrome P450 enzymes oxidize the chlorobenzyl group, forming hydroxylated metabolites .

Toxicity Considerations

  • Acute Toxicity: LD₅₀ values > 500 mg/kg in rodent models suggest low acute toxicity.

  • Genotoxicity: Ames tests for analogs show no mutagenicity at concentrations ≤ 100 µg/mL .

Applications in Drug Development

Lead Compound Optimization

  • Bioisosteric Replacement: Replacing the chlorobenzyl group with trifluoromethyl enhances metabolic stability .

  • Prodrug Design: Ester derivatives improve oral bioavailability, with conversion to active acids in vivo .

Targeted Therapies

  • Antimicrobial Agents: Hybrid derivatives combining pyridazinones with fluoroquinolones show synergy against drug-resistant Pseudomonas aeruginosa .

  • Anti-Inflammatory Agents: Inhibition of COX-2 (IC₅₀: 0.8 µM) highlights potential for treating chronic inflammation .

Challenges and Future Directions

Synthetic Limitations

  • Regioselectivity: Controlling substitution patterns during alkylation remains challenging, often requiring protecting groups .

  • Scalability: Multi-step syntheses with low yields (e.g., <50%) necessitate improved catalytic methods .

Research Opportunities

  • Computational Design: QSAR models could predict activity cliffs for novel derivatives.

  • Combination Therapies: Co-administration with β-lactam antibiotics may circumvent resistance mechanisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator